molecular formula C11H17N5O4S B8273536 3-Amino-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

3-Amino-6-(4-(ethylsulfonyl)piperazin-1-yl)pyrazine-2-carboxylic acid

Cat. No. B8273536
M. Wt: 315.35 g/mol
InChI Key: RCNXGHUTFXLGQH-UHFFFAOYSA-N
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Patent
US08410112B2

Procedure details

Thionyl chloride (1.887 g, 1.157 mL, 15.86 mmol) was added to a solution of 3-amino-6-(4-ethylsulfonylpiperazin-1-yl)pyrazine-2-carboxylic acid (1.25 g, 3.964 mmol) in chloroform (50 mL) and DMF (1 mL) and the resulting dark solution heated under reflux for 1 hour. The reaction mixture was allowed to cool to RT, concentrated in vacuo and taken through crude to the next stage.
Quantity
1.157 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][C:6]1[C:7]([C:23]([OH:25])=O)=[N:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([S:18]([CH2:21][CH3:22])(=[O:20])=[O:19])[CH2:14][CH2:13]2)=[CH:10][N:11]=1>C(Cl)(Cl)Cl.CN(C=O)C>[NH2:5][C:6]1[C:7]([C:23]([Cl:3])=[O:25])=[N:8][C:9]([N:12]2[CH2:17][CH2:16][N:15]([S:18]([CH2:21][CH3:22])(=[O:20])=[O:19])[CH2:14][CH2:13]2)=[CH:10][N:11]=1

Inputs

Step One
Name
Quantity
1.157 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.25 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)N1CCN(CC1)S(=O)(=O)CC)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting dark solution heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC(=CN1)N1CCN(CC1)S(=O)(=O)CC)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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